molecular formula C10H11BrN2S B15095381 2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B15095381
M. Wt: 271.18 g/mol
InChI Key: PGUAWLBBYSHSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is a chemical compound that features a bromophenyl group attached to a sulfanyl-methyl group, which is further connected to a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 4-bromobenzyl chloride with 4,5-dihydro-1H-imidazole-2-thione in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the sulfanyl group can form covalent bonds with nucleophilic residues in the target protein. This interaction can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([(4-Bromophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is unique due to its specific combination of a bromophenyl group and a dihydroimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H11BrN2S

Molecular Weight

271.18 g/mol

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H11BrN2S/c11-9-3-1-8(2-4-9)7-14-10-12-5-6-13-10/h1-4H,5-7H2,(H,12,13)

InChI Key

PGUAWLBBYSHSJV-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.